molecular formula C11H7NO4 B3383928 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid CAS No. 51066-70-7

3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid

Cat. No.: B3383928
CAS No.: 51066-70-7
M. Wt: 217.18 g/mol
InChI Key: LJKHUTHWDPAAIA-UHFFFAOYSA-N
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Description

“3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid” is a chemical compound with the linear formula C11H9NO4 . It has a molecular weight of 219.199 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

“this compound” is likely to be a crystalline substance, ranging in color from white to off-white, with a unique aromatic smell . It has limited solubility in water but readily dissolves in a host of organic solvents, including but not limited to, ethanol, methanol, and acetone .

Scientific Research Applications

Coordination Polymers and Luminescent Properties

Research on coordination polymers based on derivatives of benzodioxol compounds, similar to 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid, demonstrates their potential in synthesizing materials with unique structural properties and functionalities. For instance, compounds have been synthesized that exhibit luminescent and magnetic properties due to their specific structural frameworks. Such materials have implications for developing advanced materials with potential applications in sensing, magnetism, and photonics (He et al., 2020).

Dye-Sensitized Solar Cells

In the field of renewable energy, derivatives of this compound have been explored for their application in dye-sensitized solar cells (DSSCs). Organic dyes containing this compound have shown significant efficiency in converting solar energy into electrical energy, highlighting the potential of such compounds in improving the performance of DSSCs and contributing to the development of sustainable energy solutions (Robson et al., 2013).

Corrosion Inhibition

Research into derivatives of this compound, such as Piperine derivatives, has explored their effectiveness as corrosion inhibitors on metal surfaces. These studies have shown that such compounds can form protective layers on iron surfaces, significantly reducing corrosion rates. This application is particularly relevant in industries where metal durability is critical, offering a greener alternative to traditional corrosion inhibitors (Belghiti et al., 2018).

Antibacterial Activity

The structural versatility of this compound derivatives also extends to the biomedical field, where they have been synthesized and evaluated for antibacterial activity. Such studies contribute to the ongoing search for new antibacterial agents capable of combating resistant bacterial strains, highlighting the potential medicinal applications of these compounds (Siddiqa et al., 2014).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKHUTHWDPAAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an aqueous solution containing 14.20 g of sodium hydroxide and 33.75 g of methyl cyanoacetate, 30.32 g of 3,4-(methylenedioxy)benzaldehyde was added, followed by stirring at 95° C. for 16 hours. After completion of the reaction, an aqueous diluted hydrochloric acid solution was added to obtain a pale yellow solid. The resultant solid was recrystallized from ethanol to obtain a crystal having a melting point of 233° C.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
33.75 g
Type
reactant
Reaction Step One
Quantity
30.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 3
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 4
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 5
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Reactant of Route 6
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid

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